2-(2-Formyl-4-methylphenoxy)acetamide
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(2-formyl-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7-2-3-9(8(4-7)5-12)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) |
InChI Key |
IWOSKQIRYXRPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-4-methylphenoxy)acetamide typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-chloro-N-phenylacetamide in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF). The reaction is carried out at a controlled temperature between 30 and 40°C and stirred overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 2-(2-Carboxy-4-methylphenoxy)acetamide.
Reduction: 2-(2-Hydroxymethyl-4-methylphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, although specific medical applications are not yet well-established.
Industry: It may be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-4-methylphenoxy)acetamide, particularly as a chemosensor, involves the coordination of the formyl group with selenium ions. This coordination leads to a significant fluorescence enhancement, allowing for the detection of selenium ions in various samples
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of 2-(2-Formyl-4-methylphenoxy)acetamide and related compounds:
Key Observations :
- Methoxy groups (e.g., in CAS 247592-74-1) further enhance lipophilicity but may reduce metabolic stability .
- Electronic Effects : Nitrophenyl (e.g., CAS 247592-74-1) and chloro substituents (e.g., WH7) introduce strong electron-withdrawing effects, altering reactivity in electrophilic reactions or binding to biological targets .
Enzyme Inhibition Potential
Evidence from 17β-HSD2 inhibitors (e.g., N-phenethylacetamide derivatives) highlights that bulky hydrophobic groups (e.g., N-phenethyl) enhance enzyme binding through hydrophobic interactions .
Auxin Agonist Activity
Compounds such as WH7 and 2,4-D act as synthetic auxins by mimicking indole-3-acetic acid (IAA). The chloro and methyl substituents in WH7 improve stability and receptor affinity compared to natural auxins . The formyl group in this compound could serve as a reactive handle for further derivatization, enabling the development of targeted agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
